molecular formula C8H5ClN2O B13973239 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B13973239
M. Wt: 180.59 g/mol
InChI Key: ZGONBEYFIRPIIU-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a chlorine functional group. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloroimidazo[1,5-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-5H

InChI Key

ZGONBEYFIRPIIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N2C1=CN=C2)C=O)Cl

Origin of Product

United States

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